

Physicochemical Properties of Quercetin 3',4',7-trimethyl ether: A Technical Guide

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Compound of Interest

Compound Name:	Quercetin 3',4',7-trimethyl ether
CAS No.:	6068-80-0
Cat. No.:	B1239147

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin 3',4',7-trimethyl ether, also known as Ayanin, is a naturally occurring O-methylated flavonol. As a derivative of quercetin, it has garnered significant interest in the scientific community for its potential therapeutic applications, including its anti-tumor and anti-inflammatory activities.^[1] Understanding the physicochemical properties of this compound is paramount for its development as a drug candidate, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. This technical guide provides a comprehensive overview of the known physicochemical properties of **Quercetin 3',4',7-trimethyl ether**, details relevant experimental protocols, and visualizes its interactions with key biological signaling pathways.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. The following tables summarize the available quantitative data for **Quercetin 3',4',7-trimethyl ether**.

Identifier	Value	Source
IUPAC Name	5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one	[2]
Synonyms	Ayanin, 3,7,4'-Tri-O-methylquercetin	[2]
CAS Number	572-32-7	[3]
Molecular Formula	C ₁₈ H ₁₆ O ₇	[3]
Molecular Weight	344.32 g/mol	[3]
Appearance	White to off-white solid	[1]

Property	Value	Notes	Source
Melting Point	172.5-173.0 °C	Experimental	[3]
Boiling Point	600.8 ± 55.0 °C	Predicted	[4]
Solubility	Soluble in DMSO	Experimental	[1]
pKa	Not experimentally determined	Predicted values for flavonoids suggest multiple pKa's between 6 and 12.	[5]
LogP	Not experimentally determined	As a methylated flavonoid, it is expected to be more lipophilic than quercetin.	

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of chemical compounds.

Spectroscopy Type	Data	Source
UV-Vis (Methanol)	λ_{max} : 353, 256 nm	[4]
^{13}C NMR	See detailed table below.	[3]
^1H NMR	Data for the parent compound, quercetin, is available. Specific assignments for the trimethyl ether are not fully detailed in the literature.	[4][6]
Mass Spectrometry	Molecular Ion $[\text{M}+\text{H}]^+$ at m/z 345.11	[7]

^{13}C NMR Data of Quercetin 3',7,4'-trimethyl ether

The following table provides the ^{13}C NMR chemical shifts for Quercetin 3',7,4'-trimethyl ether.[3]

Carbon Atom	Chemical Shift (ppm)
2	156.1
3	138.7
4	178.6
5	156.8
6	98.3
7	165.6
8	92.8
9	161.4
10	105.7
1'	122.6
2'	115.5
3'	146.8
4'	150.8
5'	112.4
6'	120.9
3-OCH ₃	60.2
7-OCH ₃	56.1
4'-OCH ₃	56.5

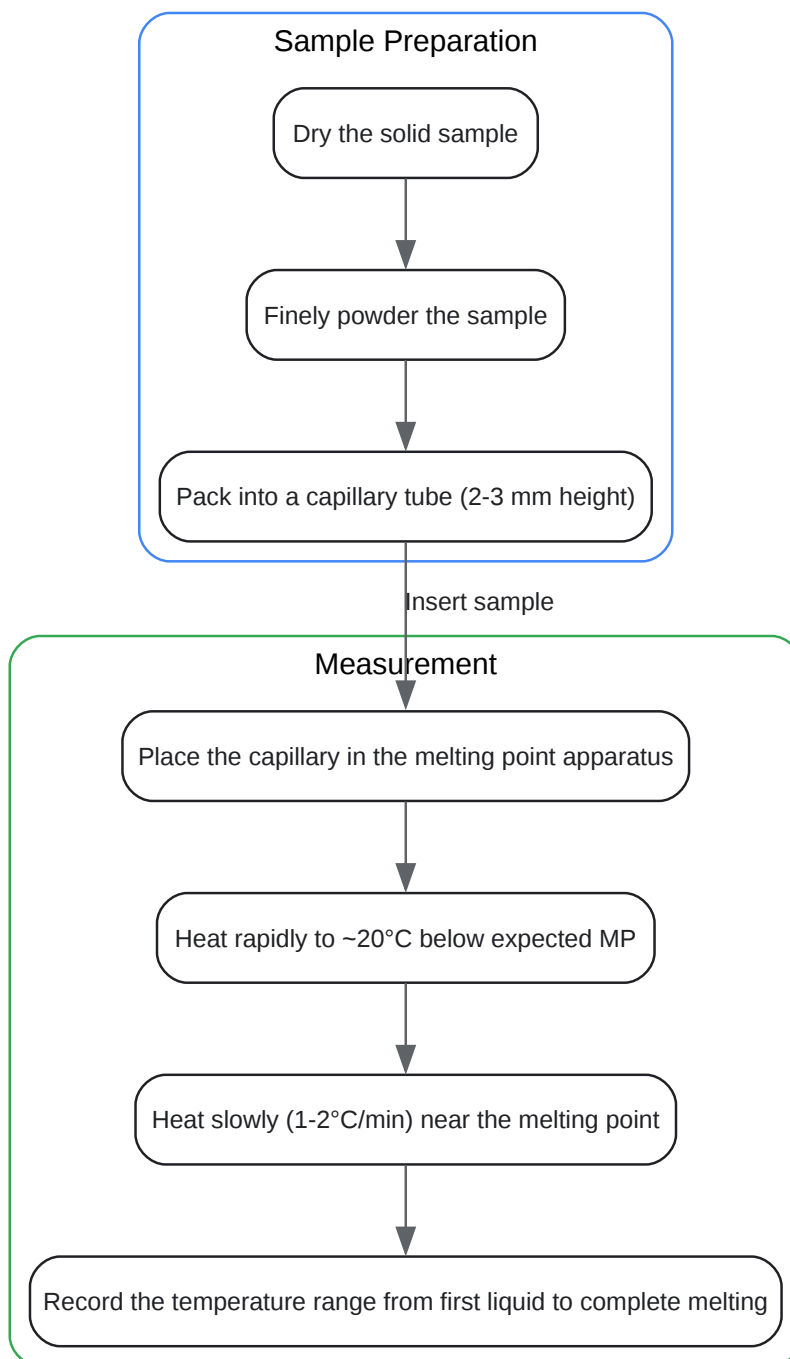
Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **Quercetin 3',4',7-trimethyl ether** are not widely published. However, standard methodologies for flavonoids are applicable and are described below.

Melting Point Determination (Capillary Method)

A common and established method for determining the melting point of a crystalline solid.[8]

Workflow for Melting Point Determination



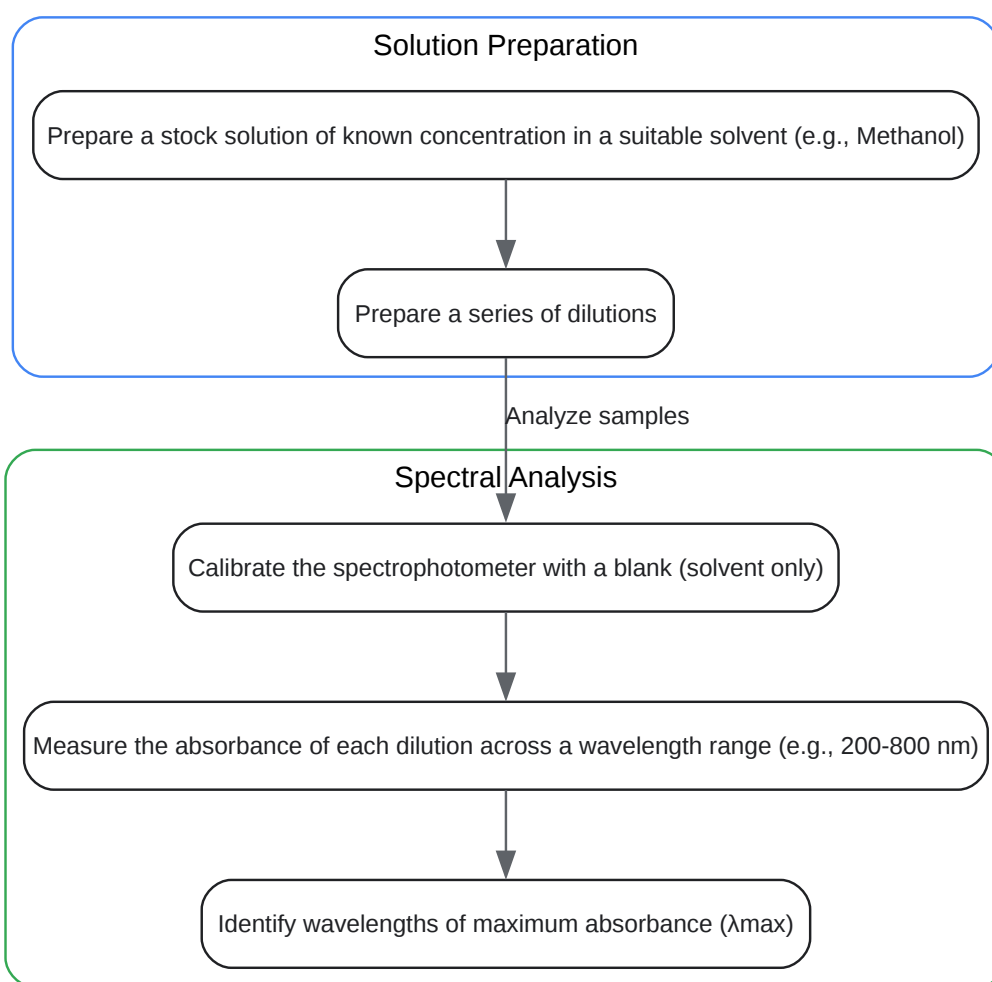
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Melting Point Determination Workflow

UV-Visible Spectroscopy

Used to determine the wavelengths of maximum absorbance (λ_{\max}), which is characteristic of the compound's electronic structure.

UV-Vis Spectroscopy Protocol



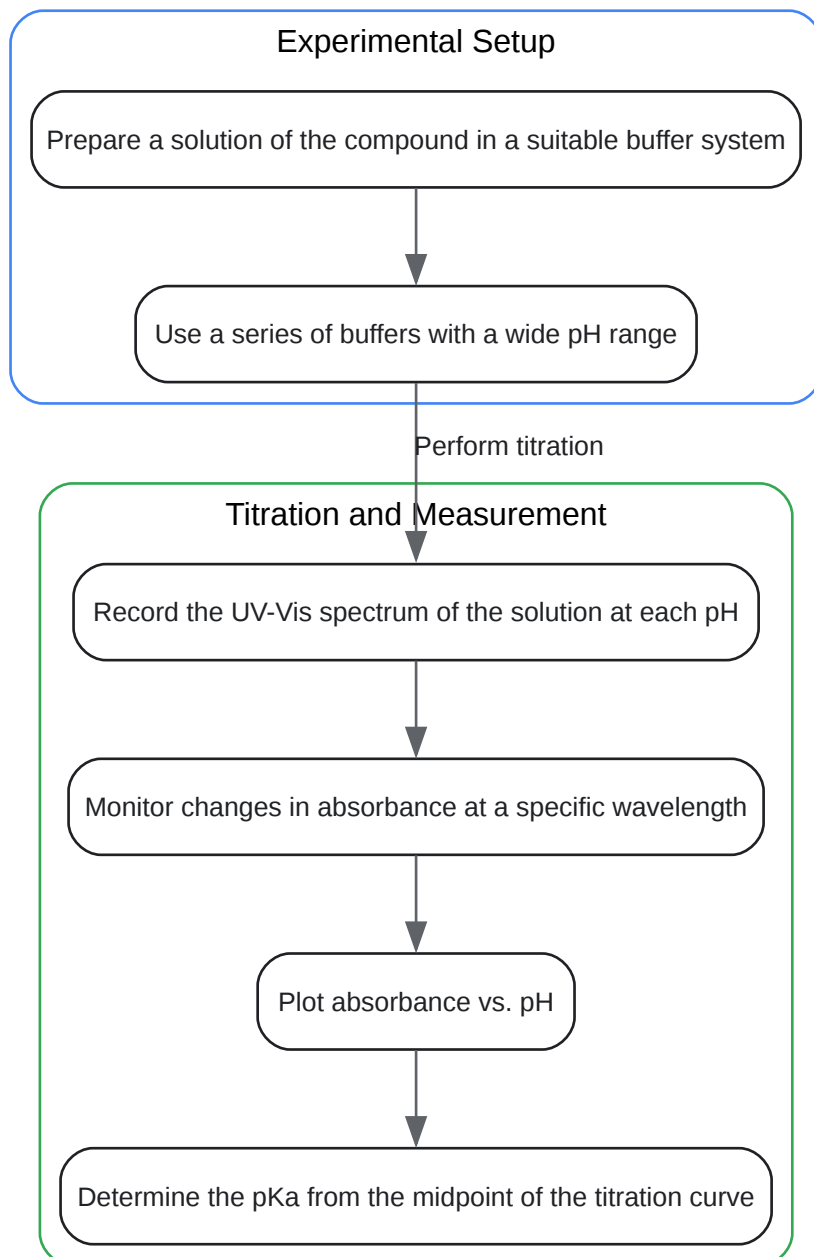
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UV-Vis Spectroscopy Workflow

Determination of pKa (Spectrophotometric Titration)

This method is suitable for compounds that exhibit a change in their UV-Vis spectrum upon ionization.

pKa Determination by Spectrophotometric Titration



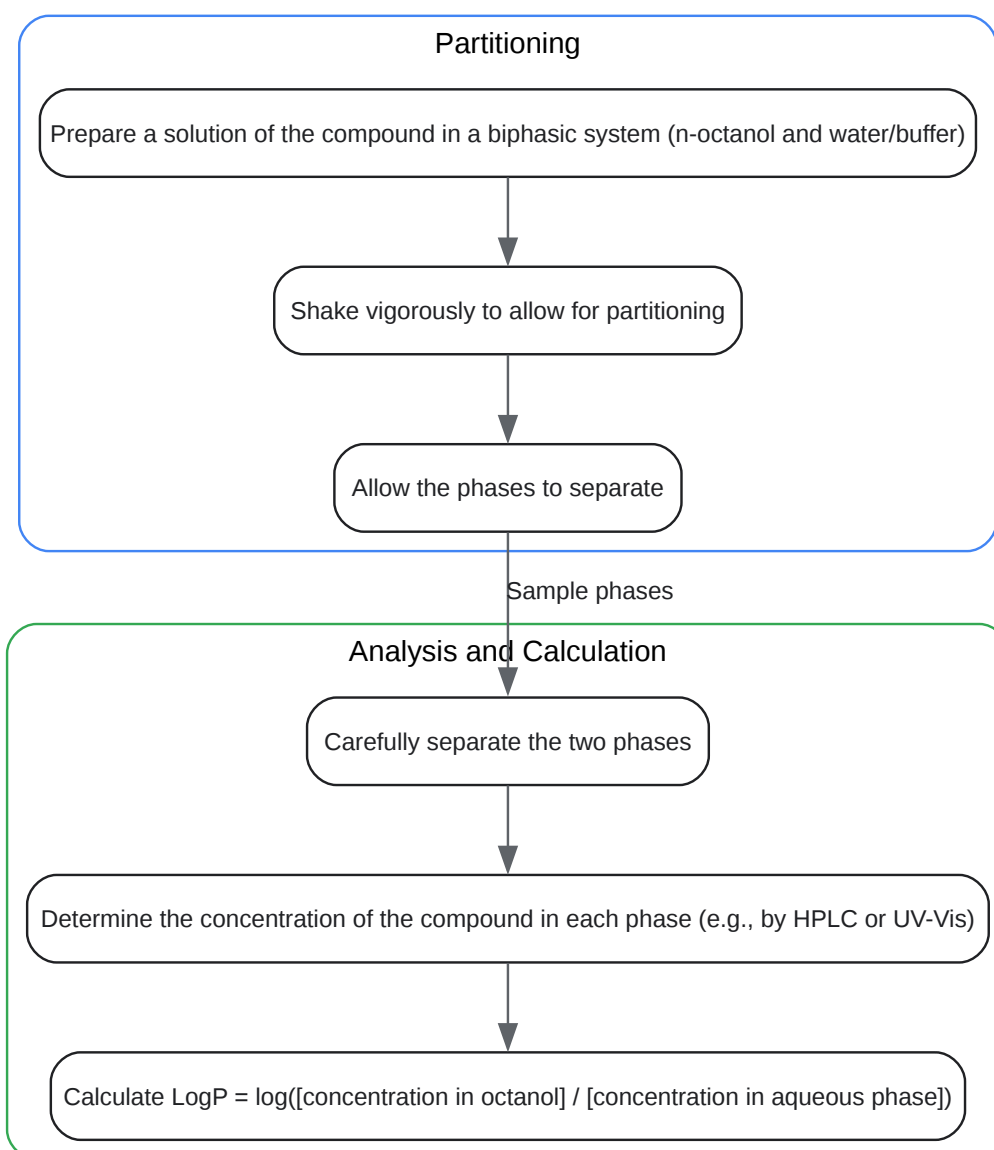
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pKa Determination Workflow

Determination of LogP (Shake Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability.

LogP Determination by Shake Flask Method



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LogP Determination Workflow

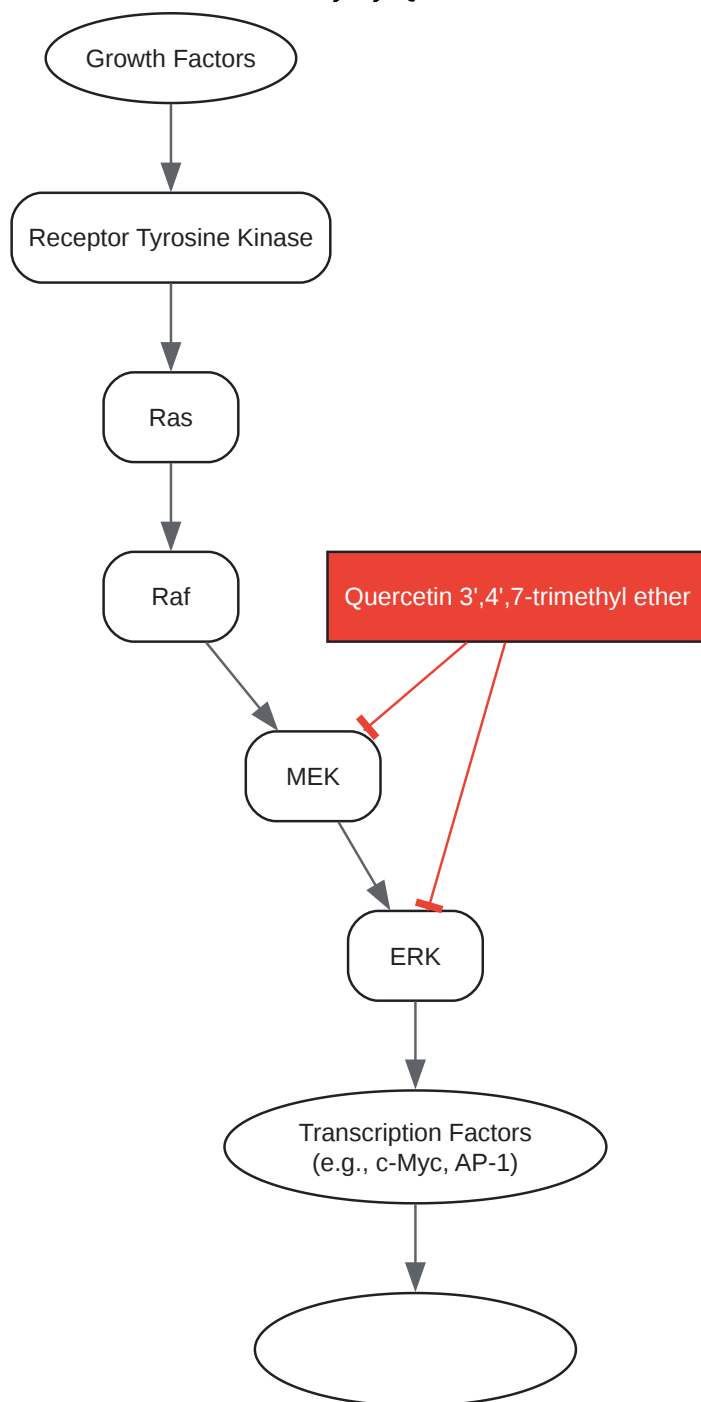
Biological Activity and Signaling Pathways

Quercetin 3',4',7-trimethyl ether has been shown to modulate several key signaling pathways implicated in cancer and inflammation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Quercetin and its derivatives have been shown to inhibit this pathway.

Inhibition of MAPK/ERK Pathway by Quercetin 3',4',7-trimethyl ether



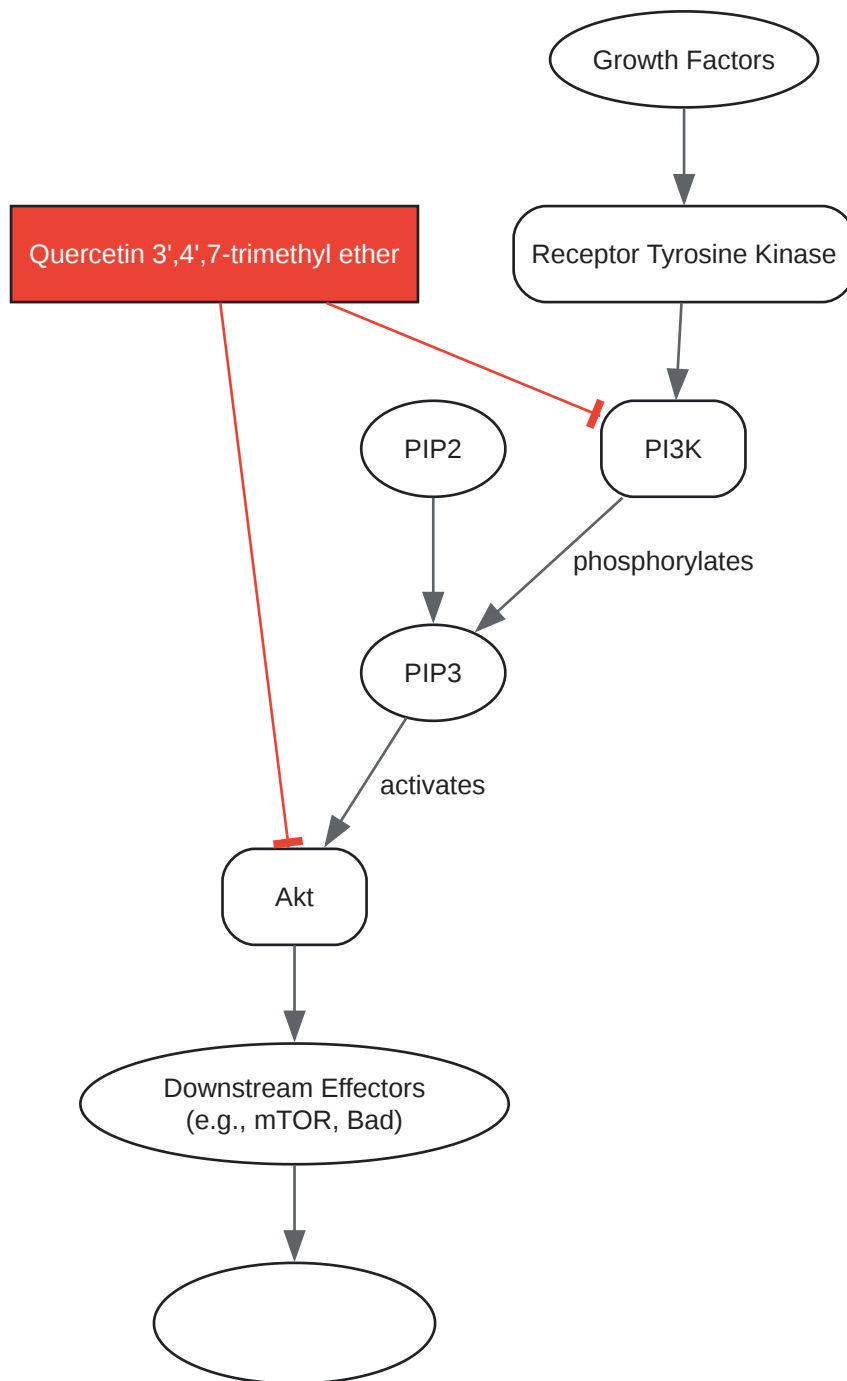
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MAPK/ERK Signaling Pathway Inhibition

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route that governs cell survival, growth, and proliferation. Its aberrant activation is common in various cancers. Quercetin derivatives have been demonstrated to suppress this pathway.

Inhibition of PI3K/Akt Pathway by Quercetin 3',4',7-trimethyl ether



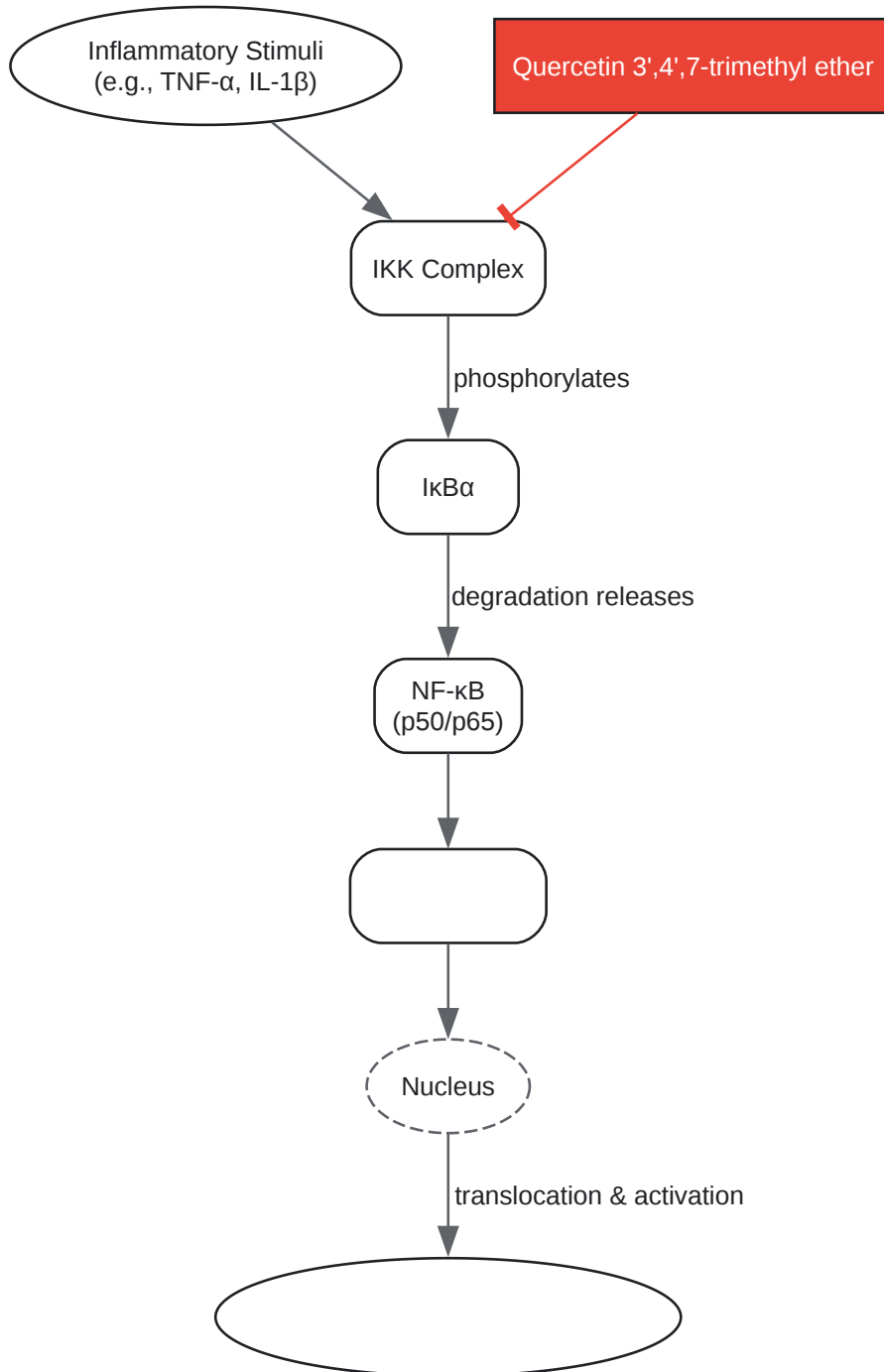
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PI3K/Akt Signaling Pathway Inhibition

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a key regulator of the inflammatory response. Chronic activation of this pathway is associated with inflammatory diseases and cancer. Quercetin and its derivatives are known to inhibit NF- κ B activation.

Inhibition of NF- κ B Pathway by Quercetin 3',4',7-trimethyl ether



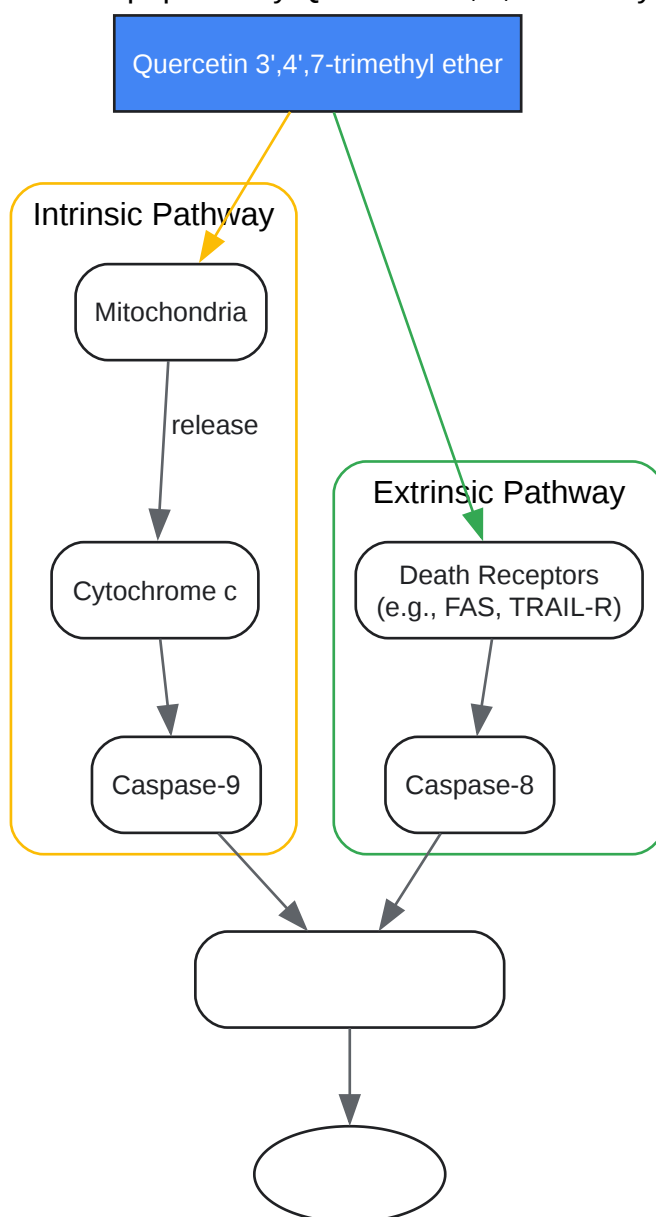
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NF- κ B Signaling Pathway Inhibition

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many anti-cancer agents, including quercetin derivatives, exert their effects by inducing apoptosis.

Induction of Apoptosis by Quercetin 3',4',7-trimethyl ether



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Apoptosis Induction Pathways

Conclusion

Quercetin 3',4',7-trimethyl ether (Ayanin) presents a promising scaffold for drug development, particularly in the areas of oncology and inflammatory diseases. This technical guide has summarized the key physicochemical properties of this molecule, providing a foundation for further research and development. While some experimental data, such as pKa and LogP, are yet to be definitively determined for this specific ether, the provided methodologies offer a clear path for their ascertainment. The elucidation of its interactions with crucial cellular signaling pathways further underscores its therapeutic potential. Continued investigation into the structure-activity relationships of **Quercetin 3',4',7-trimethyl ether** and its analogues will be instrumental in unlocking its full potential as a therapeutic agent.

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